molecular formula C9H14F2N2 B13902984 4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile CAS No. 1416351-83-1

4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile

Katalognummer: B13902984
CAS-Nummer: 1416351-83-1
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: YMJXHDWSXSKPQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile is an organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a butyronitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile typically involves the reaction of 4,4-difluoropiperidine with a suitable nitrile precursor. One common method involves the use of 4,4-difluoropiperidine and butyronitrile under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile involves its interaction with specific molecular targets. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile is unique due to the presence of both fluorine atoms and a butyronitrile group, which can impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

1416351-83-1

Molekularformel

C9H14F2N2

Molekulargewicht

188.22 g/mol

IUPAC-Name

4-(4,4-difluoropiperidin-1-yl)butanenitrile

InChI

InChI=1S/C9H14F2N2/c10-9(11)3-7-13(8-4-9)6-2-1-5-12/h1-4,6-8H2

InChI-Schlüssel

YMJXHDWSXSKPQX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(F)F)CCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.